molecular formula C6H8N2S B13108363 (2-Aminopyridin-3-yl)methanethiol

(2-Aminopyridin-3-yl)methanethiol

Cat. No.: B13108363
M. Wt: 140.21 g/mol
InChI Key: NHFXYSKGVPIRIS-UHFFFAOYSA-N
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Description

(2-Aminopyridin-3-yl)methanethiol is an organic compound that features a pyridine ring substituted with an amino group at the second position and a methanethiol group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)methanethiol typically involves the introduction of the methanethiol group to a pre-formed 2-aminopyridine scaffold. One common method includes the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a thiol group under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available 2-aminopyridine. The process often includes protection and deprotection steps to ensure selective functionalization of the pyridine ring.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Disulfides: Formed through oxidation.

    Thiol Derivatives: Formed through reduction.

    Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

(2-Aminopyridin-3-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of (2-Aminopyridin-3-yl)methanethiol involves its ability to interact with various molecular targets through its amino and thiol groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the methanethiol group, making it less versatile in certain chemical reactions.

    3-Aminopyridine: Substituted at a different position, leading to different reactivity and applications.

    2-Aminopyrimidine: Contains a different heterocyclic ring, resulting in distinct chemical properties and biological activities.

Uniqueness: (2-Aminopyridin-3-yl)methanethiol is unique due to the presence of both an amino group and a methanethiol group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

(2-aminopyridin-3-yl)methanethiol

InChI

InChI=1S/C6H8N2S/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8)

InChI Key

NHFXYSKGVPIRIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)CS

Origin of Product

United States

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